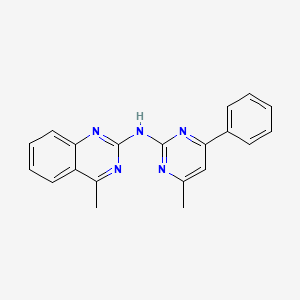

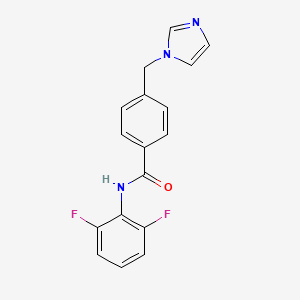

![molecular formula C20H18N2O3 B5507826 N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" often involves the reaction of specific hydrazides with aldehydes or ketones in the presence of suitable catalysts. For instance, the synthesis of related benzohydrazide derivatives is typically performed through refluxing the precursor materials like benzoyl hydrazide with various aldehydes in ethanol, leading to the formation of the desired hydrazide compounds as reported by Asegbeloyin et al. (2014) in their study on the synthesis and characterization of similar compounds (Asegbeloyin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, particularly using X-ray crystallography, provides insights into the geometry, bond lengths, and angles within molecules. Compounds like "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" are expected to exhibit non-planar structures with specific configurations around their double bonds. Studies such as the one conducted by Babu et al. (2014) on related compounds, demonstrate the utility of X-ray diffraction, FT-IR, FT-Raman, and DFT methods in determining molecular configurations (Babu et al., 2014).

Chemical Reactions and Properties

Benzohydrazides and their derivatives participate in various chemical reactions, forming complexes with metals or undergoing condensation reactions to produce more complex structures. The reactivity towards metals and other chemical agents can be influenced by the substituents present on the benzohydrazide moiety. For example, the work by Han (2013) explores how different substituents affect the antimicrobial activities of certain benzohydrazide derivatives (Han, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystalline structure, determined through X-ray crystallography, informs about the stability and packing of molecules in the solid state. Fun et al. (2008) provide an example of how these properties are characterized in benzohydrazide compounds (Fun et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for applications in material science and pharmacology. The study of benzohydrazides often involves evaluating their potential biological activities, such as antimicrobial and anticancer properties. Compounds similar to "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" may exhibit significant biological activity, as seen in the study by Asegbeloyin et al. (2014), highlighting the potential of these compounds in therapeutic applications (Asegbeloyin et al., 2014).

Applications De Recherche Scientifique

Light-Induced E-Z Isomerization

One notable application of structurally similar compounds involves the study of light-induced E-Z isomerization, particularly in organogels. For example, a multiresponsive organogel showed changes in fluorescence intensity, mechanical strength, and gel morphology upon irradiation, attributed to E-Z isomerization across a C=N bond, as evidenced by (1)H NMR spectroscopy (Mondal et al., 2015).

Synthesis of Heterocyclic Systems

Another application involves the conversion of furanones into a variety of heterocyclic systems of synthetic and biological importance. This process, facilitated by reactions with benzylamine and hydrazine hydrate under different conditions, enables the creation of compounds with potential antiviral activities (Hashem et al., 2007).

Bioactive Schiff Base Compounds

Additionally, the synthesis and characterization of Schiff base compounds from N'-substituted benzohydrazide and sulfonohydrazide derivatives have demonstrated significant biological activities. These activities include antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with Salmon sperm DNA, highlighting their potential as bioactive molecules (Sirajuddin et al., 2013).

Antioxidant Activity of Schiff Bases

The antioxidant behavior of Schiff bases and their tautomers has also been theoretically studied, revealing insights into the mechanisms favoring hydrogen atom transfer (HAT) in the gas phase and sequential proton loss electron transfer (SPLET) in solvents. These findings contribute to understanding the antioxidant power of such compounds (Ardjani & Mekelleche, 2017).

Antimicrobial and Anticancer Evaluation

Studies on 3/4-bromo benzohydrazide derivatives have explored their antimicrobial and anticancer potentials. QSAR studies further elucidate the relationship between the compounds' structures and their biological activities, offering pathways to more effective antimicrobial and anticancer agents (Kumar et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. Alternatively, if it has unique chemical reactivity, it could be studied for use in chemical synthesis .

Propriétés

IUPAC Name |

2-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-15-19(10-11-24-15)20(23)22-21-13-17-8-5-9-18(12-17)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEUTVGTOGISJR-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

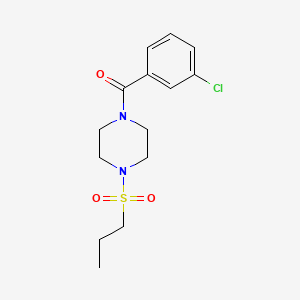

![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)

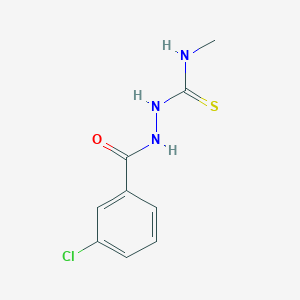

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

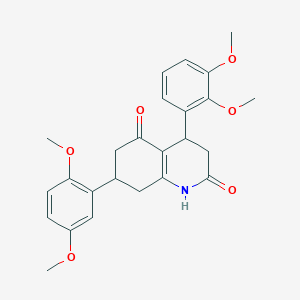

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)